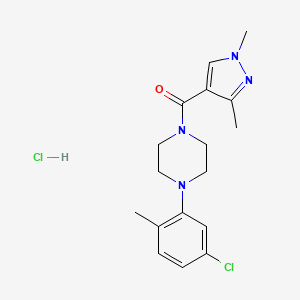
1-(5-chloro-2-methylphenyl)-4-(1,3-dimethyl-1H-pyrazole-4-carbonyl)piperazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-chloro-2-methylphenyl)-4-(1,3-dimethyl-1H-pyrazole-4-carbonyl)piperazine hydrochloride is a useful research compound. Its molecular formula is C17H22Cl2N4O and its molecular weight is 369.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(5-chloro-2-methylphenyl)-4-(1,3-dimethyl-1H-pyrazole-4-carbonyl)piperazine hydrochloride is a member of the piperazine family, which has garnered attention for its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various studies and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C16H20ClN5O
- Molecular Weight : 349.82 g/mol
- CAS Number : [insert CAS number if available]
The compound features a piperazine ring substituted with a pyrazole moiety and a chloro-methylphenyl group, contributing to its biological activity.
Anti-inflammatory Properties
Research indicates that derivatives of pyrazoles exhibit significant anti-inflammatory effects. A study demonstrated that compounds similar to this compound showed inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain pyrazole derivatives displayed up to 85% inhibition of TNF-α at a concentration of 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that pyrazole-based compounds exhibit activity against various bacterial strains, including E. coli and S. aureus. For example, a related pyrazole derivative demonstrated significant antibacterial activity with minimal inhibitory concentrations (MICs) lower than those of traditional antibiotics .
Anticancer Potential
The anticancer properties of pyrazole derivatives have been widely studied. Compounds containing the pyrazole nucleus have been found to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of reactive oxygen species (ROS) . In particular, studies have reported that certain pyrazole derivatives can inhibit tumor growth in vivo by targeting specific signaling pathways involved in cancer progression.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Cytokine Inhibition : The compound may inhibit the synthesis or activity of pro-inflammatory cytokines.
- Enzyme Inhibition : Some studies suggest that it can act as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, preventing their proliferation.
Case Studies and Research Findings
Several studies have highlighted the efficacy of pyrazole derivatives in preclinical models:
- Anti-inflammatory Study : A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory effects in carrageenan-induced edema models. Results showed significant reductions in swelling comparable to indomethacin .
- Antimicrobial Evaluation : A study assessed the antimicrobial activity of various pyrazole derivatives against pathogenic bacteria. The results indicated that some compounds exhibited potent activity against multi-drug resistant strains .
- Anticancer Activity : Research involving human cancer cell lines demonstrated that specific pyrazole derivatives led to increased apoptosis rates and decreased viability in cancer cells compared to untreated controls .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(1,3-dimethylpyrazol-4-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O.ClH/c1-12-4-5-14(18)10-16(12)21-6-8-22(9-7-21)17(23)15-11-20(3)19-13(15)2;/h4-5,10-11H,6-9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCQOTRQSIIMHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CN(N=C3C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













